N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that features a benzofuran core substituted with a chlorobenzoyl group and a trimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde and phenylacetic acid derivatives.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced through acylation reactions using 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of the Trimethoxybenzamide Moiety: The final step involves the coupling of the benzofuran derivative with 3,4,5-trimethoxybenzoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carbonyl groups to alcohols.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted benzofuran derivatives
Scientific Research Applications
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzoyl)indole: Shares a similar benzoyl group but differs in the core structure.
4-chlorobenzoyl chloride: A simpler compound used as a reagent in the synthesis of more complex molecules.
3,4,5-trimethoxybenzoic acid: Shares the trimethoxybenzamide moiety but lacks the benzofuran core.
Uniqueness
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide is unique due to its combination of a benzofuran core, a chlorobenzoyl group, and a trimethoxybenzamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C25H20ClNO6 |
---|---|
Molecular Weight |
465.9 g/mol |
IUPAC Name |
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C25H20ClNO6/c1-30-19-12-15(13-20(31-2)23(19)32-3)25(29)27-21-17-6-4-5-7-18(17)33-24(21)22(28)14-8-10-16(26)11-9-14/h4-13H,1-3H3,(H,27,29) |
InChI Key |
HPDYISVUJGOKJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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